molecular formula C14H12FN5O2 B2561426 2-(4-fluorophenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171184-71-6

2-(4-fluorophenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2561426
CAS RN: 1171184-71-6
M. Wt: 301.281
InChI Key: LGXAUDSZTGBXKA-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a methylpyrazolyl group, and an oxadiazolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorophenyl group, a methylpyrazolyl group, and an oxadiazolyl group. These groups are likely to influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and polarity .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds similar to 2-(4-fluorophenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide have been synthesized and characterized to explore their chemical and biological properties. For example, the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds involves heterocyclization of precursors with phenacyl chloride reagents. These compounds have been analyzed using density functional theory (DFT) calculations to study their structural and spectral features, highlighting the importance of such derivatives in understanding chemical reactivity and designing new molecules with specific properties (Sraa Abu-Melha, 2021).

Biological Activities and Pharmacological Applications

Several studies have focused on the pharmacological applications of compounds structurally related to 2-(4-fluorophenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide. For instance, derivatives have been evaluated for their cytotoxic activities against different cancer cell lines, indicating their potential as anticancer agents. The investigation into the synthesis, molecular modeling, and anticancer screening of these compounds supports their application in medicinal chemistry and drug discovery processes (Sraa Abu-Melha, 2021).

Antimicrobial and Antioxidant Activities

Compounds with a similar structural framework have been synthesized and assessed for their antimicrobial properties. For example, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were prepared and screened for their activity against various microbial species, showing potential as antimicrobial agents. This research contributes to the development of new therapeutic agents with antimicrobial efficacy (Samreen Gul et al., 2017).

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. It could also involve studies on its safety and potential applications in various fields .

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2/c1-20-11(6-7-16-20)13-18-19-14(22-13)17-12(21)8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXAUDSZTGBXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

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